Mithramycin, 3-C-demethyl-4-C-methyl-

Pharmacokinetics Tissue Distribution Aureolic Acid Antibiotics

3-C-Demethyl-4-C-methyl mithramycin (CAS 12677-11-1), also known as variamycin or variamycin B, is an aureolic acid glycoside antibiotic produced by Streptomyces olivovariabilis. It shares the tricyclic chromophore core (chromomycinone) with mithramycin A, but differs in the methylation pattern on the aglycone (3-C-demethyl-4-C-methyl) and in its sugar composition, notably containing the deoxy sugar variose (D-cymarose) instead of mycarose.

Molecular Formula C52H76O24
Molecular Weight 1085.1 g/mol
Cat. No. B1243612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMithramycin, 3-C-demethyl-4-C-methyl-
Synonymsvariamycin
variamycin B
Molecular FormulaC52H76O24
Molecular Weight1085.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC)O)C(=C4C(=C3C)O)O)O)O
InChIInChI=1S/C52H76O24/c1-18-30(72-36-15-31(44(59)21(4)68-36)73-34-13-28(54)43(58)20(3)67-34)12-26-10-25-11-27(51(66-9)49(64)42(57)19(2)53)52(48(63)40(25)47(62)39(26)41(18)56)76-38-17-33(46(61)23(6)70-38)75-37-16-32(45(60)22(5)69-37)74-35-14-29(55)50(65-8)24(7)71-35/h10,12,19-24,27-29,31-38,42-46,50-62H,11,13-17H2,1-9H3/t19-,20-,21-,22-,23-,24-,27+,28-,29-,31-,32-,33-,34+,35+,36+,37+,38+,42+,43-,44-,45-,46-,50-,51+,52+/m1/s1
InChIKeyNKGFIFLSQXHQOK-YFMGEURGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-C-Demethyl-4-C-Methyl Mithramycin (Variamycin): Identity, Classification, and Unique Structural Features


3-C-Demethyl-4-C-methyl mithramycin (CAS 12677-11-1), also known as variamycin or variamycin B, is an aureolic acid glycoside antibiotic produced by Streptomyces olivovariabilis [1]. It shares the tricyclic chromophore core (chromomycinone) with mithramycin A, but differs in the methylation pattern on the aglycone (3-C-demethyl-4-C-methyl) and in its sugar composition, notably containing the deoxy sugar variose (D-cymarose) instead of mycarose [2][3]. This compound disrupts RNA synthesis in Staphylococcus aureus and HeLa cells and complexes with DNA, classifying it within the aureolic acid antitumor antibiotic family [1].

Why In-Class Substitution Fails: Critical Pharmacological and Pharmacokinetic Distinctions of 3-C-Demethyl-4-C-Methyl Mithramycin


The aureolic acid family comprises compounds with identical chromophore cores but divergent sugar residues and alkylation patterns that profoundly affect DNA binding affinity, sequence selectivity, and tissue distribution [1]. 3-C-Demethyl-4-C-methyl mithramycin cannot be simply interchanged with mithramycin A or other mithralogs because its unique demethyl-methyl substitution at C-3/C-4 and the presence of variose sugar produce a distinct pharmacodynamic and pharmacokinetic profile. Direct comparative studies reveal that variamycin distributes differently in vivo compared to mithramycin A, with markedly higher accumulation in the liver and spleen and a faster renal clearance rate [2]. These differences render generic substitution without quantitative evidence unreliable for research requiring specific tissue tropism or epigenetic target engagement.

Quantitative Differentiation Evidence for 3-C-Demethyl-4-C-Methyl Mithramycin (Variamycin) vs. In-Class Analogs


In Vivo Organ Distribution: Higher Spleen and Liver Accumulation of Variamycin Compared to Mithramycin A in Mice

In a direct comparative radiolabeled distribution study using C14-variamycin and C14-mithramycin administered intravenously to albino mice, variamycin levels were substantially higher in the liver and especially the spleen compared to mithramycin A [1]. Additionally, radioactivity in kidney tissue decreased more rapidly for variamycin than for mithramycin, indicating faster renal clearance [1]. The parent compound variamycin accounted for 30–40% of total radioactive products in urine over 48 hours [1]. Exact fold-change values for spleen and liver accumulation are not provided in the abstract.

Pharmacokinetics Tissue Distribution Aureolic Acid Antibiotics

Direct DNMT3B Enzymatic Inhibition: Variamycin IC₅₀ 900 nM vs. Mithramycin A Transcriptional-Only Mode of Action

Variamycin directly inhibits the enzymatic activity of human recombinant DNMT3B with an IC₅₀ of 900 nM, as measured in a cell-free assay using a CpG site-containing internally quenched hairpin oligonucleotide substrate [1]. In contrast, mithramycin A (plicamycin) has not been reported to directly inhibit DNMT3B catalytic activity in cell-free enzymatic assays; instead, it suppresses DNMT3B expression through transcriptional mechanisms by blocking Sp1/Sp3 binding to the DNMT3B promoter, with 100–200 nM mithramycin A reducing DNMT3B mRNA levels in HEK-293T cells after 24-hour incubation [2]. No direct enzymatic IC₅₀ value for mithramycin A against DNMT3B has been reported in major public databases, suggesting a fundamentally different mode of target engagement.

Epigenetics DNA Methyltransferase 3B Enzyme Inhibition

PRMT3 Methyltransferase Binding Affinity: Variamycin EC₅₀ 1.30 µM vs. Mithramycin A (No Reported Binding)

Variamycin binds to the human PRMT3 methyltransferase domain (residues 211–531) with an EC₅₀ of 1.30 µM, as assessed by protein stabilization assay using ePL-tagged PRMT3 expressed in HEK293 cells [1]. A search of major public databases (ChEMBL, BindingDB, PubChem BioAssay) reveals no reported PRMT3 binding or inhibition data for mithramycin A, indicating that this methyltransferase interaction may be a specific property of variamycin conferred by its distinct methylation and glycosylation pattern. This binding profile suggests potential utility for variamycin in probing PRMT3-mediated arginine methylation pathways.

Epigenetics Protein Arginine Methyltransferase 3 Ligand Binding

Unique Glycosylation Pattern: Variose Sugar in Variamycin vs. Mycarose in Mithramycin A

Variamycin contains the deoxy sugar variose (D-cymarose, 2,6-dideoxy-3-O-methyl-D-ribo-hexose) as a distinctive glycosyl residue, whereas mithramycin A features mycarose and olivose as its primary sugar components [1][2]. The sugar composition of aureolic acid antibiotics is known to modulate DNA sequence selectivity and binding affinity; the third sugar moiety (D-mycarose in mithramycin A) has been specifically implicated in sequence recognition through interactions with the DNA minor groove floor [3]. The substitution of variose for mycarose in variamycin is therefore predicted to alter DNA binding properties, although direct comparative DNA binding isotherm data for variamycin versus mithramycin A are not publicly available.

Glycosylation Structure-Activity Relationship Aureolic Acid

Optimal Research and Industrial Application Scenarios for 3-C-Demethyl-4-C-Methyl Mithramycin (Variamycin)


DNMT3B Catalytic Inhibition Studies in Epigenetic Research

Investigators requiring direct inhibition of DNMT3B methyltransferase catalytic activity—rather than upstream transcriptional suppression—can employ variamycin as a tool compound with a documented cell-free IC₅₀ of 900 nM [1]. This distinguishes variamycin from mithramycin A, which affects DNMT3B only indirectly via Sp1/Sp3 transcriptional blockade [2]. Suitable for biochemical assays, inhibitor screening campaigns, and co-crystallization studies with the DNMT3B catalytic domain.

Pharmacokinetic and Tissue Distribution Studies of Aureolic Acid Antibiotics

Variamycin's distinct tissue distribution profile—characterized by markedly higher spleen and liver accumulation and faster renal clearance compared to mithramycin A in murine models [3]—makes it a valuable probe for pharmacokinetic-pharmacodynamic (PK-PD) studies aiming to understand how structural modifications of the aureolic acid scaffold alter organ tropism. Researchers developing tissue-targeted aureolic acid derivatives can use variamycin as a reference compound for spleen/liver-biased distribution.

Structure-Activity Relationship (SAR) Studies of Sugar Residues in DNA Binding

The presence of variose (D-cymarose) instead of mycarose in variamycin provides a naturally occurring glycosylation variant for SAR studies investigating how individual sugar residues contribute to DNA minor groove recognition and sequence selectivity [4][5]. Variamycin can serve as a comparator alongside mithramycin A and semisynthetic analogs to dissect the role of the third sugar moiety in DNA binding, complementing biosynthetic and semisynthetic approaches to mithralog development.

PRMT3 Chemical Probe Development and Methyltransferase Screening

With a measured EC₅₀ of 1.30 µM against the PRMT3 methyltransferase domain [6], variamycin represents one of the few aureolic acid derivatives with documented PRMT3 engagement. Medicinal chemistry groups developing PRMT3 inhibitors or studying protein arginine methylation can use variamycin as a starting scaffold for structure-guided optimization, leveraging its aureolic acid core for further derivatization.

Quote Request

Request a Quote for Mithramycin, 3-C-demethyl-4-C-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.